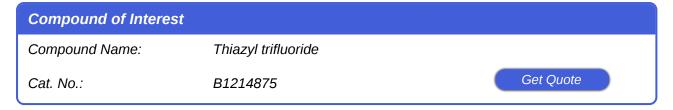


A Comparative Guide to the Cross-Reactivity of Thiazyl Trifluoride with Nucleophiles

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For Researchers, Scientists, and Drug Development Professionals

Thiazyl trifluoride (NSF3) is a stable, colorless gas notable for its tetrahedral geometry and a sulfur-nitrogen triple bond.[1][2] While historically considered to be relatively inert, resembling the stability of sulfur hexafluoride (SF6), recent advancements have highlighted its utility as a versatile synthon, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[3][4] This guide provides an objective comparison of the cross-reactivity of thiazyl trifluoride with various nucleophiles, supported by available experimental data and detailed protocols.

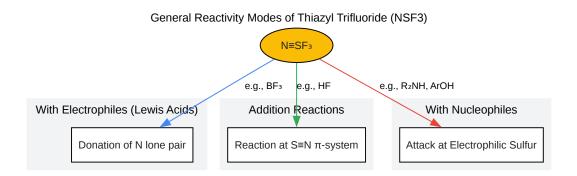
General Reactivity of Thiazyl Trifluoride

The reactivity of NSF3 is generally categorized into three main areas:

- Reactions with Electrophiles: The lone pair of electrons on the nitrogen atom can be donated to a Lewis acid.[3]
- Addition Reactions: These reactions involve the π-system of the sulfur-nitrogen triple bond.
 [3]
- Nucleophilic Reactions: Attack occurs at the coordinatively unsaturated and positively charged sulfur atom, leading to the displacement of one or more fluoride ligands.[3]

This guide focuses on the third category, exploring how different nucleophiles interact with the electrophilic sulfur center of NSF3.





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Caption: General reactivity pathways of thiazyl trifluoride.

Cross-Reactivity Studies with Nucleophiles

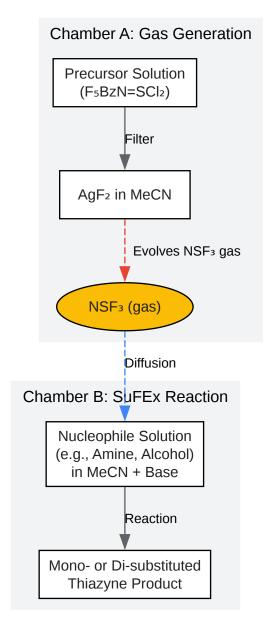
Despite its kinetic stability, the fluoride ligands on NSF3 are labile and can be displaced by various nucleophiles, particularly under specific reaction conditions.[1][2] The development of ex situ generation methods has facilitated its use as a gaseous SuFEx hub, allowing for controlled reactions with a range of nucleophiles.[4][5]

Nitrogen Nucleophiles

NSF3 reacts readily with various nitrogen-based nucleophiles, such as secondary amines and azoles.[5] The reactions typically proceed via a nucleophilic substitution at the sulfur atom.



Workflow for Ex Situ Generation and Reaction of NSF3



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Caption: Experimental workflow for NSF3 generation and reaction.

Experimental Data: Reaction of NSF3 with Nitrogen Nucleophiles[5]



Nucleophile (Substrate)	Base	Time (h)	Product	Yield (%)
Morpholine	DBU	3	4-(difluoro-λ ⁶ - sulfanylidene)mo rpholin-4-ium-4- ide	91
Piperidine	DBU	3	1-(difluoro-λ ⁶ - sulfanylidene)pip eridin-1-ium-1- ide	90
Pyrrolidine	DBU	3	1-(difluoro-λ ⁶ - sulfanylidene)pyr rolidin-1-ium-1- ide	85
Imidazole	DBU	16	1-(difluoro-λ ⁶ - sulfanylidene)imi dazol-1-ium-1- ide	88
1,2,4-Triazole	DBU	16	1-(difluoro-λ ⁶ - sulfanylidene)-1, 2,4-triazol-1-ium- 1-ide	75

Reactions performed using a two-chamber reactor system as described in the experimental protocols section.

Oxygen Nucleophiles

Aromatic alcohols (phenols) have been shown to react with NSF3 to form mono-substituted thiazynes.[5] These reactions often require a base to deprotonate the alcohol, enhancing its nucleophilicity.

Caption: Nucleophilic substitution reaction on thiazyl trifluoride.



Experimental Data: Reaction of NSF3 with Oxygen Nucleophiles[5]

Nucleophile (Substrate)	Base	Time (h)	Product	Yield (%)
Phenol	Et3N	16	(Difluoro-λ ⁶ - sulfanylidene)ph enoxy-λ ⁶ -sulfane	90
4-Methoxyphenol	Et3N	16	1-(difluoro-λ ⁶ - sulfanylidene)-4- methoxybenzene	91
4-Fluorophenol	Et3N	16	1-(difluoro-λ ⁶ - sulfanylidene)-4- fluorobenzene	85
4- (Trifluoromethyl) phenol	Et3N	16	1-(difluoro-λ ⁶ - sulfanylidene)-4- (trifluoromethyl)b enzene	80
1-Naphthol	Et3N	16	1-(difluoro-λ ⁶ - sulfanylidene)na phthalene	89

Reactions performed using a two-chamber reactor system as described in the experimental protocols section.

Other Nucleophiles

- Hydrogen Fluoride (HF): NSF3 undergoes a reversible addition reaction with HF to yield H2NSF5.[1][2] Solvolysis of NSF3 in anhydrous HF can produce the primary amine F5SNH2.
 [6]
- Water: Unlike the related thiazyl fluoride (NSF) which reacts violently with water, NSF3 is kinetically stable and shows resistance to hydrolysis by weak acids.[3][7]



 Thiols: While thiols are known to be excellent nucleophiles, specific experimental data on their cross-reactivity with NSF3 is not extensively detailed in the reviewed literature.[8][9]
 Given the reactivity observed with other nucleophiles, it is anticipated that thiols would react under similar base-mediated conditions, but this requires experimental verification.

Experimental Protocols Protocol 1: Synthesis of Thiazyl Trifluoride (NSF3)[10]

This protocol describes the synthesis of NSF3 from tetrasulfur tetranitride (S4N4).

- Reactants: Tetrasulfur tetranitride (S4N4, 3 mmol), silver(II) fluoride (AgF2, 48 mmol), and anhydrous carbon tetrachloride (CCl4, 30 mL).
- Procedure:
 - Combine the reactants in a suitable reaction vessel.
 - Carry out the reaction under constant stirring at 78 °C for a duration of 2 hours.
 - The gaseous product mixture is passed through a condensation trap system.
- Purification: The crude NSF3 gas is purified by multistage condensation at controlled low temperatures to separate it from byproducts.
- Yield: Under these optimized conditions, the total yield of NSF3 was reported to be 25% with a purity of over 90%.[10]

Protocol 2: General Procedure for SuFEx Reaction of NSF3 with Nucleophiles[5]

This protocol details the ex situ generation of NSF3 and its subsequent reaction with nucleophiles in a two-chamber reactor.

- Apparatus: A two-chamber reactor is set up under an inert atmosphere and protected from light.
- Chamber A (Gas Generation):



- Charge Chamber A with silver(II) fluoride (AgF2, 2.0 mmol) and anhydrous acetonitrile (MeCN, 2.5 mL).
- Prepare a solution of the NSF3 precursor, F5BzN=SCl2 (0.5 mmol, 0.25 M in MeCN).
- Filter the precursor solution into Chamber A at room temperature. The NSF3 gas will
 evolve over a few hours.
- Chamber B (Reaction):
 - Charge Chamber B with the desired nucleophilic substrate (0.5 mmol, 1.0 equiv) and a suitable base (e.g., DBU or Et3N, 1.05 equiv) dissolved in anhydrous MeCN (1.0 mL).
- Reaction:
 - Allow the evolved NSF3 gas from Chamber A to diffuse into Chamber B and react with the nucleophile solution.
 - The reaction is stirred at room temperature for the time specified in the data tables (typically 3-16 hours).
- Workup and Isolation: Upon completion, the reaction mixture in Chamber B is processed, and the product is isolated and purified, typically by column chromatography.

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